molecular formula C19H15N3O7S2 B2533868 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate CAS No. 896018-02-3

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate

Cat. No.: B2533868
CAS No.: 896018-02-3
M. Wt: 461.46
InChI Key: YMSVPALKBHHBCH-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazoles are a class of heterocyclic compounds that contain a five-membered ring with two nitrogen atoms and one sulfur atom . They are found in many pharmaceutically important compounds and have shown a variety of biological activities, including anti-inflammatory, anticonvulsant, antimicrobial, anticancer, and antihypertensive effects .


Synthesis Analysis

1,3,4-Thiadiazoles can be synthesized using various methods. One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazoles is characterized by a strong aromaticity of the ring system, which leads to great in vivo stability and generally, a lack of toxicities for higher vertebrates, including humans .


Chemical Reactions Analysis

1,3,4-Thiadiazoles can undergo various chemical reactions due to the presence of different functional groups. For example, they can react with hydrazonoyl chloride derivatives to form targeted 1,3,4-thiadiazolyl derivatives .

Scientific Research Applications

Synthesis and Structural Characterization

Compounds with complex structures, including pyrazole, thiadiazole, and dioxole moieties, are frequently synthesized to explore their chemical properties and potential biological activities. For instance, novel analogs incorporating benzothiazole and pyrazole rings have been synthesized, demonstrating promising antibacterial activity, which underscores the importance of structural diversity in medicinal chemistry research (Palkar et al., 2017). Moreover, the synthesis of copper(II), cobalt(II), and nickel(II) complexes with organic ligands featuring oxo, chromen, and thiadiazole units illustrates the role of metal coordination in modulating chemical and physical properties for potential applications in catalysis, materials science, and bioinorganic chemistry (Myannik et al., 2018).

Potential Biological Activities

Compounds featuring pyrazole, thiadiazole, and related heterocyclic frameworks are frequently investigated for their biological activities. This includes exploring their antimicrobial, anti-inflammatory, anticancer, and enzyme inhibition properties. For example, Schiff bases of pyrazole derivatives have been evaluated for antioxidant and analgesic activities, highlighting the therapeutic potential of these compounds in pain management and oxidative stress-related conditions (Karrouchi et al., 2016). Additionally, synthetic pathways leading to pyrazole and thiadiazole derivatives aim at generating new molecules for testing as growth inhibitors of phytopathogenic fungi, offering insights into agrochemical research and the development of novel fungicides (Vicentini et al., 2007).

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazoles depends on the specific compound and its biological target. In general, the different functional groups attached to the thiadiazole nucleus may interact with biological receptors and produce an outstanding property .

Future Directions

Future research on 1,3,4-thiadiazoles could focus on exploring their various biological activities and developing new compounds with improved properties. The wide range of activities exhibited by these compounds suggests that they have great potential in the fields of pharmaceuticals, agrochemicals, and more .

Properties

IUPAC Name

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O7S2/c1-2-16(24)20-18-21-22-19(31-18)30-8-11-6-12(23)15(7-26-11)29-17(25)10-3-4-13-14(5-10)28-9-27-13/h3-7H,2,8-9H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSVPALKBHHBCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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